3-Hydroxy-1-naphthaldehyde

Catalog No.
S1901268
CAS No.
91136-43-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-naphthaldehyde

CAS Number

91136-43-5

Product Name

3-Hydroxy-1-naphthaldehyde

IUPAC Name

3-hydroxynaphthalene-1-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H

InChI Key

PLCQXZXTFCITAJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O
  • Metal Complexation

    A study published in 2006 investigated the complexation of 3-H-1-N with manganese(III), iron(III), and cobalt(III). The research found that 3-H-1-N acts as a tridentate ligand, meaning it can bond to the metal ion at three different sites. This property suggests potential applications in coordination chemistry for the development of novel catalysts or materials [].

  • Adsorbent Materials

    A 2023 research article explored the use of 2-hydroxy-1-naphthaldehyde (a closely related compound) in the creation of a nanocomposite for removing pollutants from water. While not directly studying 3-H-1-N, this research suggests potential applications for 3-H-1-N in the development of new adsorbent materials for environmental remediation [].

3-Hydroxy-1-naphthaldehyde is an organic compound characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a naphthalene ring. Its molecular formula is C11H10O2, and it has a molecular weight of approximately 174.20 g/mol. The compound appears as a yellow crystalline solid and exhibits properties typical of both aromatic aldehydes and phenolic compounds, making it of interest in various chemical and biological applications .

Due to its functional groups. Notably:

  • Oxidation: The aldehyde group can be oxidized to form 3-hydroxy-1-naphthoic acid.
  • Reduction: The aldehyde can also be reduced to form 3-hydroxy-1-naphthylmethanol.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or Schiff bases, which are valuable in synthetic organic chemistry .

Research indicates that 3-hydroxy-1-naphthaldehyde exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity: Its ability to scavenge free radicals suggests potential use in preventing oxidative stress-related diseases .
  • Enzyme Inhibition: It has been investigated for its effects on certain enzymes, which could be relevant in pharmacological contexts .

The synthesis of 3-hydroxy-1-naphthaldehyde can be achieved through several methods:

  • Hydroxylation of Naphthalene Derivatives: Starting from naphthalene, hydroxylation can be performed using various reagents such as sulfuric acid or hydrogen peroxide followed by oxidation.
  • Reactions with Aldehydes: The reaction of 2-hydroxynaphthalene with paraformaldehyde under acidic conditions can yield the desired compound .
  • Nucleophilic Substitution: Reacting naphthalene derivatives with electrophiles in the presence of bases can also lead to the formation of hydroxy-substituted naphthaldehydes.

3-Hydroxy-1-naphthaldehyde finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Fluorescent Probes: Due to its fluorescent properties, it is used in the development of chemosensors for detecting metal ions and other analytes .
  • Biological Research: Its biological activities make it a subject of interest for drug development and therapeutic research.

Studies have explored the interactions of 3-hydroxy-1-naphthaldehyde with various biomolecules:

  • Metal Complexation: The compound can form complexes with transition metals, which may enhance its biological activity or alter its properties for specific applications .
  • Protein Binding Studies: Investigations into how this compound interacts with proteins have provided insights into its potential mechanisms of action in biological systems .

Several compounds are structurally similar to 3-hydroxy-1-naphthaldehyde, including:

Compound NameStructure TypeKey Characteristics
2-Hydroxy-1-naphthaldehydeHydroxy naphthaldehydeExhibits distinct fluorescence properties.
1-Hydroxy-2-naphthaldehydeHydroxy naphthaldehydeKnown for its application in sensor technology.
4-HydroxybenzaldehydeHydroxy benzaldehydeCommonly used as a precursor in organic synthesis.
NaphthaleneAromatic hydrocarbonLacks functional groups but serves as a precursor for various derivatives.

Uniqueness of 3-Hydroxy-1-Naphthaldehyde

What sets 3-hydroxy-1-naphthaldehyde apart from these similar compounds is its specific positioning of the hydroxyl and aldehyde groups on the naphthalene ring, leading to unique reactivity patterns and biological activities. This structural arrangement influences its solubility, stability, and interaction capabilities with other molecules, making it particularly valuable in both synthetic chemistry and biological applications.

Molecular Structure and Formula

3-Hydroxy-1-naphthaldehyde possesses the molecular formula C₁₁H₈O₂ with a molecular weight of 172.18 grams per mole [1] [2] [3]. The compound exhibits a complex bicyclic aromatic structure consisting of a naphthalene backbone with two functional groups: a hydroxyl group (-OH) positioned at the 3-carbon and an aldehyde group (-CHO) located at the 1-carbon position [1] [4].

The structural framework demonstrates typical aromatic characteristics with the naphthalene ring system providing the fundamental scaffold. The precise positioning of the functional groups creates a unique electronic environment that influences the compound's chemical properties and reactivity patterns [1] [4].

PropertyValue
Molecular FormulaC₁₁H₈O₂
Molecular Weight (g/mol)172.18
Average Molecular Mass (g/mol)172.183 [2]
Monoisotopic Mass (g/mol)172.052429 [2]
Exact Mass (g/mol)172.05200 [5]
Physical StateSolid [3]

The compound's structural representation can be described through various chemical descriptors. The SMILES notation is C1=CC=C2C(=C1)C=C(C=C2C=O)O, which provides a linear textual representation of the molecular structure [4] [6]. The InChI (International Chemical Identifier) is InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H, offering a standardized way to represent the chemical structure [4] [7] [6].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 3-hydroxynaphthalene-1-carbaldehyde [1] [2] [8]. This systematic name accurately reflects the structural features by identifying the naphthalene base structure with the specific positions of the hydroxy and carbaldehyde substituents.

Alternative IUPAC nomenclature variations include 3-Hydroxynaphthalene-1-carboxaldehyde and 1-Naphthalenecarboxaldehyde, 3-hydroxy- [9] [8]. These variations maintain the essential structural information while demonstrating the flexibility in chemical nomenclature systems.

Name TypeNames
Primary IUPAC Name3-hydroxynaphthalene-1-carbaldehyde [1] [8]
Alternative IUPAC Names3-Hydroxynaphthalene-1-carboxaldehyde, 1-Naphthalenecarboxaldehyde-3-hydroxy [9] [8]
Common Names3-Hydroxy-1-naphthaldehyde, b-hydroxy-naphthaldehyde [1] [8]
Trade/Catalog NamesVarious catalog numbers (AS-31873, CS-0163730, etc.) [1] [8]
Database SynonymsSCHEMBL3268303, RDA13643, AKOS022638442 [1] [8]

The common name 3-Hydroxy-1-naphthaldehyde provides a more accessible designation that is frequently used in chemical literature and commercial applications [1] [2] [3]. Additional synonyms documented in chemical databases include b-hydroxy-naphthaldehyde, which emphasizes the beta position of the hydroxyl group relative to the naphthalene ring system [1] [8].

Structural Isomers and Related Compounds

The field of hydroxynaphthaldehydes encompasses several positional isomers that share the same molecular formula but differ in the spatial arrangement of functional groups. These structural isomers demonstrate the significance of positional effects in organic chemistry and their influence on chemical properties.

The primary structural isomers of 3-Hydroxy-1-naphthaldehyde include 2-Hydroxy-1-naphthaldehyde (CAS: 708-06-5), 3-Hydroxy-2-naphthaldehyde (CAS: 581-71-5), and 4-Hydroxy-1-naphthaldehyde (CAS: 7770-45-8) [10] [11] [12]. Each isomer maintains the molecular formula C₁₁H₈O₂ while exhibiting distinct chemical and physical properties due to the different positioning of the hydroxyl and aldehyde groups [10] [11].

Compound NameCAS NumberMolecular FormulaPosition of OH GroupPosition of CHO Group
3-Hydroxy-1-naphthaldehyde91136-43-5 [1]C₁₁H₈O₂31
2-Hydroxy-1-naphthaldehyde708-06-5 [11]C₁₁H₈O₂21
3-Hydroxy-2-naphthaldehyde581-71-5 [10]C₁₁H₈O₂32
4-Hydroxy-1-naphthaldehyde7770-45-8 [12]C₁₁H₈O₂41
5-Hydroxy-2-naphthaldehydeNot specified [13]C₁₁H₈O₂52

Research has demonstrated that positional isomers of naphthalene derivatives can exhibit significantly different properties, including variations in crystal packing, intermolecular interactions, and electronic characteristics [14]. The study of α-naphthaldehyde and β-naphthaldehyde isomers has revealed distinct hydrophilicity patterns and structural preferences in hydrate formation [15].

The structural similarities between these isomers suggest comparable reactivity patterns, though positional effects may influence electronic properties and intermolecular interactions [13]. These differences are particularly relevant in applications requiring specific molecular recognition or selective chemical transformations.

Chemical Registration and Identification Codes

Chemical registration systems provide standardized identification methods that facilitate accurate communication and database management across scientific and commercial applications. 3-Hydroxy-1-naphthaldehyde has been assigned multiple identification codes across various international chemical databases and registry systems.

CAS Number and Registry Information

The European Community has assigned the EC number 869-550-4 to 3-Hydroxy-1-naphthaldehyde [1] [8]. This identifier is used within the European Union's chemical regulatory framework and provides a standardized reference for the compound in European chemical databases and regulatory submissions.

The EC numbering system facilitates chemical identification within European regulatory contexts and supports compliance with European chemical safety legislation. This number is particularly relevant for manufacturers and distributors operating within European markets [1] [8].

DSSTox Substance ID and Wikidata Identifier

The United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity (DSSTox) database has assigned the substance identifier DTXSID00529923 and chemical identifier DTXCID50480712 to 3-Hydroxy-1-naphthaldehyde [1] [8] [16]. These identifiers support environmental and toxicological research by providing standardized chemical identification within EPA computational toxicology applications.

The Wikidata project has assigned the identifier Q82400691 to this compound [1] [8], which supports open-access chemical information sharing and provides linkage to broader chemical knowledge databases. This identifier facilitates integration with semantic web technologies and supports automated chemical information processing.

Molecular Database Classifications

Multiple molecular databases have established specific identifiers for 3-Hydroxy-1-naphthaldehyde. The PubChem database, operated by the National Center for Biotechnology Information, has assigned Compound ID (CID) 13225222 [1] [4]. This identifier provides access to comprehensive chemical information including structure, properties, and biological activity data.

ChemSpider, operated by the Royal Society of Chemistry, has assigned the identifier 10344981 to this compound [2] [17]. The MDL (Molecular Design Limited) number MFCD17012437 serves as an additional identifier in chemical inventory systems [1] [3] [18].

Database/RegistryIdentifier
CAS Registry91136-43-5 [1] [2]
European Community Number869-550-4 [1] [8]
DSSTox Substance IDDTXSID00529923 [1] [8]
DSSTox Chemical IDDTXCID50480712 [1] [8]
Wikidata IdentifierQ82400691 [1] [8]
PubChem CID13225222 [1] [4]
ChemSpider ID10344981 [2] [17]
MDL NumberMFCD17012437 [1] [3]
InChI KeyPLCQXZXTFCITAJ-UHFFFAOYSA-N [1] [4]

The InChI Key PLCQXZXTFCITAJ-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure that enables efficient database searching and structure matching [1] [4] [6]. This key serves as a unique molecular fingerprint that facilitates chemical information retrieval across diverse database systems.

3-Hydroxy-1-naphthaldehyde exists as a solid at room temperature, presenting as a pale yellow solid with crystalline characteristics [1]. This compound maintains its solid-state properties under standard laboratory conditions, making it suitable for various synthetic and analytical applications. The pale yellow coloration is characteristic of aromatic aldehydes containing hydroxyl substituents on the naphthalene ring system.

Solubility Profile

Solubility in Organic Solvents

3-Hydroxy-1-naphthaldehyde demonstrates excellent solubility in most organic solvents, which is typical for aromatic aldehydes with phenolic functional groups. The compound is readily soluble in ethanol, ether, acetone, chloroform, and methanol [3]. This broad organic solvent compatibility makes it particularly useful for organic synthesis applications and analytical procedures. Dimethyl sulfoxide (DMSO) also serves as an effective solvent for preparing stock solutions, particularly for biological assay applications [4].

Aqueous Solubility Characteristics

The aqueous solubility of 3-Hydroxy-1-naphthaldehyde is limited, which is characteristic of aromatic aldehydes containing hydroxyl groups attached to naphthalene ring systems. This limited water solubility is attributed to the hydrophobic nature of the naphthalene backbone, despite the presence of the polar hydroxyl and aldehyde functional groups [3].

Solvent TypeSolubilityNotes
WaterLimited aqueous solubilityTypical for aromatic aldehydes with phenolic groups
EthanolSolubleCommonly used for recrystallization
EtherSolubleStandard organic solvent compatibility
AcetoneSolubleStandard organic solvent compatibility
ChloroformSolubleGood organic solvent
MethanolSolubleGood organic solvent
DMSOSolubleUsed for biological assays

Thermodynamic Properties

Melting and Boiling Points

3-Hydroxy-1-naphthaldehyde exhibits a melting point of 138 to 142°C when recrystallized from ethanol [1]. This relatively high melting point is consistent with the presence of intermolecular hydrogen bonding capabilities due to the hydroxyl group and the rigid naphthalene ring structure.

The boiling point has been predicted using computational methods to be 359.8 ± 15.0°C at 760 Torr [1]. This high boiling point reflects the molecular weight and the potential for intermolecular interactions in the liquid phase.

Phase Transition Parameters

The compound demonstrates stability under proper storage conditions, with phase transitions occurring at the specified melting and boiling points. The relatively narrow melting point range (138-142°C) suggests good purity and crystalline structure uniformity when properly prepared [1].

PropertyValueConditions
Melting Point138-142°CFrom ethanol recrystallization
Boiling Point (predicted)359.8 ± 15.0°CAt 760 Torr
Density (predicted)1.288 ± 0.06 g/cm³Computational prediction

Crystal Structure Analysis

While specific crystal structure data for 3-Hydroxy-1-naphthaldehyde is limited in the available literature, the compound's crystalline nature is evidenced by its defined melting point range and solid-state stability. The molecular structure consists of a naphthalene ring system with a hydroxyl group at the 3-position and an aldehyde group at the 1-position [5] [6].

The molecular formula is C11H8O2 with a molecular weight of 172.18 g/mol [1] [5]. The compound's crystalline structure likely involves intermolecular hydrogen bonding between the hydroxyl groups and aldehyde functionalities, contributing to its solid-state stability and relatively high melting point.

XLogP3

1.8

Wikipedia

3-Hydroxynaphthalene-1-carbaldehyde

Dates

Last modified: 08-16-2023

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